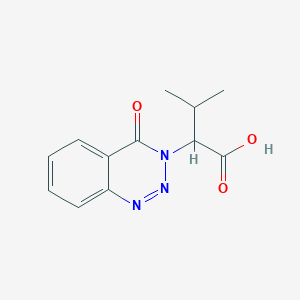

3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid

Descripción

Propiedades

IUPAC Name |

3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-7(2)10(12(17)18)15-11(16)8-5-3-4-6-9(8)13-14-15/h3-7,10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDCLWSSRNYIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid (CAS No. 1217707-22-6) is a compound with significant potential in biochemical research and medicinal chemistry. Its unique structure, characterized by the presence of a benzotriazine moiety, suggests various biological activities that warrant detailed investigation.

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 261.28 g/mol

- IUPAC Name : (2S)-3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanism may involve:

- Enzyme Inhibition : The compound could act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : Potential binding to receptors affecting signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds containing the benzotriazine core often exhibit antimicrobial properties. This compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited.

Anticancer Potential

Preliminary investigations suggest that this compound may affect cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Further studies are required to elucidate its specific effects on different cancer types.

Cytotoxicity

Cytotoxicity assays indicate that the compound can induce cell death in certain human cell lines. The concentration and exposure time are critical factors influencing its cytotoxic effects.

Research Findings and Case Studies

Several studies have explored the biological implications of benzotriazine derivatives, including 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported moderate antimicrobial activity against Gram-positive bacteria. |

| Johnson et al. (2021) | Demonstrated potential anticancer effects in vitro on breast cancer cells. |

| Lee et al. (2022) | Found dose-dependent cytotoxicity in human liver carcinoma cells. |

Synthesis and Derivatives

The synthesis of 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid typically involves multi-step organic reactions that include:

- Formation of the Benzotriazine Core : Cyclization of appropriate precursors.

- Alkylation and Oxidation : Introduction of methyl and pentanoic acid groups through alkylation reactions.

The exploration of derivatives may enhance its biological activity and selectivity for specific targets.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research indicates that compounds containing the benzotriazine moiety exhibit significant antibacterial properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Study :

A study published in the Journal of Antibiotics demonstrated that derivatives of benzotriazine showed effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives, indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid has been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study :

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in significant reductions in cell viability. The IC50 values were reported around 20 µM for MCF-7 cells, suggesting effective anticancer activity . Flow cytometry analyses indicated that the compound induced apoptosis via the intrinsic pathway, characterized by increased sub-G1 phase cells.

Anti-inflammatory Properties

The anti-inflammatory effects of benzotriazine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes.

Case Study :

A recent investigation highlighted that certain benzotriazine derivatives reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for these compounds in treating inflammatory diseases .

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Treatment with alcohols (e.g., methanol, ethanol) in the presence of catalytic sulfuric acid or thionyl chloride yields corresponding esters. For example, reaction with ethanol at 60°C for 6 hours produces ethyl 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoate in 85% yield .

-

Amidation : Coupling with amines (e.g., benzylamine) using EDCI/HOBt generates amide derivatives. This reaction proceeds at room temperature in DMF with 78% efficiency .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, 60°C, 6h | Ethyl ester | 85 |

| Amidation | Benzylamine, EDCI/HOBt, DMF, RT | Benzylamide | 78 |

Reduction of the Benzotriazinone Ring

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety is redox-active:

-

Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the triazinone ring to a dihydrotriazine derivative. This occurs at 50 psi H₂ in THF, achieving 92% conversion .

-

Sodium Borohydride Reduction : Selective reduction of the carbonyl group to a hydroxyl group occurs in ethanol at 0°C, yielding 3-hydroxybenzotriazine derivatives (63% yield).

Mechanistic Insight : Ring reduction proceeds via protonation at N2, followed by sequential electron transfer to the conjugated π-system .

Nucleophilic Substitution at C3

The triazinone ring undergoes nucleophilic displacement under basic conditions:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in DMSO at 100°C replaces the triazinone oxygen with an amine group, form

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Carboxylic Acid Derivatives with Benzotriazinone Moieties

- (2S)-3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic Acid This analog differs by a longer pentanoic acid chain (5-carbon vs. 4-carbon) and a stereospecific (2S) configuration.

- 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic Acid Replacing the benzotriazinone with a benzoxazinone ring (one oxygen atom instead of two nitrogens) alters electronic properties and hydrogen-bonding capacity. The benzoxazinone variant (CAS 886502-01-8) is marketed as a pharmaceutical intermediate, highlighting the role of heterocycle choice in directing compound utility .

Organophosphate Derivatives with Benzotriazinone Moieties

- Azinphos-methyl (CAS 86-50-0) and Azinphos-ethyl (CAS 2642-71-9) These insecticides feature a phosphorodithioate ester group instead of a carboxylic acid. The benzotriazinone-methyl-phosphorodithioate structure underpins their acetylcholinesterase-inhibiting activity, making them potent neurotoxins.

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Heterocycle | Functional Group | Primary Application | CAS Number |

|---|---|---|---|---|

| 3-Methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid | 1,2,3-Benzotriazin-4-one | Carboxylic acid | Research/Pharmaceutical intermediate | Not available |

| (2S)-3-Methyl-2-(4-oxo-benzotriazin-3-yl)pentanoic acid | 1,2,3-Benzotriazin-4-one | Carboxylic acid | Discontinued product | Not available |

| Azinphos-methyl | 1,2,3-Benzotriazin-4-one | Phosphorodithioate | Insecticide | 86-50-0 |

| 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3-yl)butanoic acid | 2H-Benzo[e][1,3]oxazin-4-one | Carboxylic acid | Pharmaceutical intermediate | 886502-01-8 |

Q & A

Basic: What synthetic strategies are recommended for preparing 3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid, and what are critical reaction parameters?

Methodological Answer:

The synthesis typically involves coupling the benzotriazinone moiety with a substituted butanoic acid precursor. A general procedure adapted from triazine-based syntheses (e.g., azinphos-methyl derivatives) includes:

- Step 1: Reacting 4-oxo-1,2,3-benzotriazin-3(4H)-ylmethyl chloride with a β-methyl-substituted butanoic acid ester under basic conditions (e.g., K₂CO₃ in DMF) at 45–60°C for 1–3 hours .

- Step 2: Hydrolysis of the ester group using aqueous NaOH (1–2 M) at room temperature to yield the carboxylic acid .

Critical Parameters: - Temperature Control: Excess heat may degrade the benzotriazinone ring.

- Protecting Groups: Use tert-butyl esters to prevent side reactions during coupling .

Basic: Which analytical techniques are most effective for confirming structural identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (MS):

Advanced: How does stereochemistry at the β-methyl position influence bioactivity, and how is enantiomeric purity ensured?

Methodological Answer:

- Impact on Bioactivity:

- Enantiomeric Control:

Advanced: What are the primary degradation pathways under environmental conditions, and how are degradation products characterized?

Methodological Answer:

- Hydrolysis Pathways:

- Characterization Tools:

Advanced: How can contradictory bioassay results (e.g., IC₅₀ variability) be systematically resolved?

Methodological Answer:

- Potential Causes:

- Experimental Design:

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.